molecular formula C11H17IO4 B8376555 dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate CAS No. 75328-53-9

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate

Cat. No.: B8376555
CAS No.: 75328-53-9
M. Wt: 340.15 g/mol
InChI Key: HCZDVILANWUSFD-UHFFFAOYSA-N
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Description

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H17IO4 It is characterized by the presence of an iodomethyl group and two ester groups attached to a cyclohexane ring

Preparation Methods

The synthesis of dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a cyclohexane derivative with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like silver oxide to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. The specific pathways involved vary based on the reaction and conditions.

Comparison with Similar Compounds

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:

    1-Bromomethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-Chloromethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a chloromethyl group.

    1-Methyl-1,3-dicarbomethoxycyclohexane: Lacks the halogen group, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its iodomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.

Properties

CAS No.

75328-53-9

Molecular Formula

C11H17IO4

Molecular Weight

340.15 g/mol

IUPAC Name

dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C11H17IO4/c1-15-9(13)8-4-3-5-11(6-8,7-12)10(14)16-2/h8H,3-7H2,1-2H3

InChI Key

HCZDVILANWUSFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)(CI)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (−67° C.) solution of dry diisopropylamine (3.65 mL, 26 mmol) in anhydrous THF (20 mL) under nitrogen was treated via syringe with 2.5N n-butyllithium/hexane (9.6 mL, 24 mmol), warmed to 0° C. for 5 min, then recooled (−67° C.). DMPU (12.1 mL, 100 mmol) was added dropwise via addition funnel so as to keep pot temp <−60° C., then a solution of dimethyl cyclohexane-1,3-dicarboxylate (4.00 g, 20 mmol) in anhydrous THF (10 mL) was likewise added dropwise. After 1 h at −67° C., diiodomethane (7.23 g, 27 mmol) in THF (10 mL) was added dropwise, then the mixture was warmed to room temperature over 1 h stirred 1 h, cooled on an ice bath, and quenched with saturated aqueous ammonium chloride (20 mL). The organic solvents were removed in vacuo and water (30 mL) was added, and the aqueous was extracted with hexane (100 mL, then 2×50 mL). The combined organic extracts were washed with water (75 mL), dried (MgSO4), and concentrated in vacuo, then dissolved in methylene chloride and passed through a pad of alumina in a fritted (30 mL) funnel. The concentrated filtrate was chromatographed on silica gel (˜200 cc, eluted with 1:1 hexane/methylene chloride) to afford 4.65 g (68%) of 1-iodomethyl-1,3-dicarbomethoxycyclohexane as a colorless oil.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
7.23 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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